2-Chloro-10-(2-chloroethyl)-10h-phenothiazine

Description

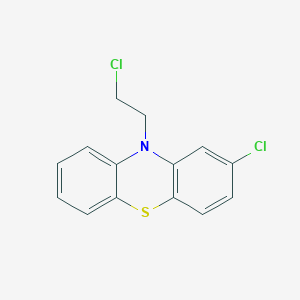

2-Chloro-10-(2-chloroethyl)-10H-phenothiazine, also known by its CAS number 17210-75-2, belongs to the phenothiazine class of compounds. Phenothiazines have diverse applications, including antipsychotic drugs, dyes, and antioxidants. This specific compound features two chlorine atoms and an ethyl group attached to the phenothiazine ring.

Properties

CAS No. |

17210-75-2 |

|---|---|

Molecular Formula |

C14H11Cl2NS |

Molecular Weight |

296.2 g/mol |

IUPAC Name |

2-chloro-10-(2-chloroethyl)phenothiazine |

InChI |

InChI=1S/C14H11Cl2NS/c15-7-8-17-11-3-1-2-4-13(11)18-14-6-5-10(16)9-12(14)17/h1-6,9H,7-8H2 |

InChI Key |

VFBSMNVLCNLCSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Chlorination of Phenothiazine: The synthesis typically starts with phenothiazine. Chlorination at the 2-position yields 2-chlorophenothiazine.

Alkylation with Ethylene Oxide: The 2-chlorophenothiazine reacts with ethylene oxide to introduce the 2-chloroethyl group, resulting in 2-Chloro-10-(2-chloroethyl)-10H-phenothiazine.

Industrial Production:

The industrial production of this compound involves scaling up the synthetic routes described above. Precise reaction conditions and purification steps are crucial for high yields.

Chemical Reactions Analysis

2-Chloro-10-(2-chloroethyl)-10H-phenothiazine undergoes various reactions:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the sulfur atom leads to the corresponding thioether.

Substitution: The chlorine atoms can be replaced by other functional groups (e.g., amines, alkyl groups).

Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, sodium hydroxide (NaOH) is used for dechlorination.

Scientific Research Applications

Antipsychotic Medications: Phenothiazines, including this compound, have been used as antipsychotic drugs to treat schizophrenia and other mental disorders.

Antimicrobial Properties: Some phenothiazines exhibit antibacterial and antifungal effects.

Photodynamic Therapy: Phenothiazines can act as photosensitizers in cancer treatment.

Mechanism of Action

Dopamine Receptor Antagonism: Phenothiazines block dopamine receptors, contributing to their antipsychotic effects.

Other Receptor Interactions: They also interact with serotonin, histamine, and adrenergic receptors.

Comparison with Similar Compounds

Promethazine: A closely related phenothiazine used as an antihistamine and antiemetic.

Chlorpromazine: Another phenothiazine with antipsychotic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.